molecular formula C11H15N3O B3009279 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 247144-21-4

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3009279
CAS No.: 247144-21-4
M. Wt: 205.261
InChI Key: OIFYEFTYZRZGGE-UHFFFAOYSA-N
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Description

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
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Scientific Research Applications

Photo-Physical Characteristics

A study by Padalkar et al. (2011) explored the photo-physical properties of compounds including 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol. They observed that these compounds show characteristics of excited state intra-molecular proton transfer with single absorption and dual emission features. This suggests potential applications in photochemistry and fluorescence-based applications (Padalkar et al., 2011).

Antimicrobial Activity

Research by Padalkar et al. (2016) synthesized derivatives of benzimidazole, including 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, and tested their antimicrobial activity. They found these compounds to exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents (Padalkar et al., 2016).

Synthesis of Derivatives

Smolyar et al. (2011) studied reactions of 5-amino-1,3-dialkyl-1,3-dihydrobenzimidazol-2-ones to form various benzimidazol-2-one derivatives. These derivatives have potential applications in organic synthesis and drug development (Smolyar et al., 2011).

Potential in Energetic Materials

Šarlauskas et al. (2022) described the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives. These compounds, characterized by high melting points and thermal stability, could be used as thermostable energetic materials (Šarlauskas et al., 2022).

Optical Activity in Amino Acid Derivatives

Hasan et al. (2000) reported the synthesis of optically active amino acid derivatives of 1,3-dimethyl-2H-5-amino-benzimidazol-2-one. These derivatives can contribute to chiral chemistry and the development of optically active pharmaceuticals (Hasan et al., 2000).

Properties

IUPAC Name

5-amino-1,3-diethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFYEFTYZRZGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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